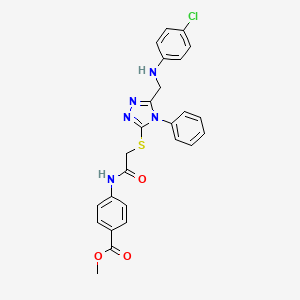

methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3S/c1-34-24(33)17-7-11-20(12-8-17)28-23(32)16-35-25-30-29-22(31(25)21-5-3-2-4-6-21)15-27-19-13-9-18(26)10-14-19/h2-14,27H,15-16H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUGCAANGDOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function.

Mode of Action

It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

The bioavailability of a compound depends on these properties, which determine how much of the compound reaches its target after administration.

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects.

Biological Activity

Methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H23ClN6OS2 |

| Molecular Weight | 535.1 g/mol |

| IUPAC Name | 2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide |

| CAS Number | 618441-24-0 |

The compound features a triazole ring and a thioether linkage that are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related triazole derivatives have shown potent inhibition of lipoxygenase (LOX), an enzyme implicated in inflammatory processes .

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Cellular Disruption : The compound may interfere with cellular processes such as DNA replication and protein synthesis, which could lead to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various chlorophenyl-furfuryl-based triazole derivatives demonstrated effective inhibition against multiple bacterial strains with IC50 values ranging from 17.43 to 27.53 μM . This suggests that this compound may possess similar antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds has been well-documented. For example, the structure–activity relationship (SAR) studies show that modifications in the phenyl ring can significantly enhance anti-inflammatory effects . The presence of the chlorophenyl group in our compound likely contributes to its ability to modulate inflammatory pathways.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress in cancer cells.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Study on LOX Inhibition : A series of chlorophenyl triazoles were evaluated for their LOX inhibitory activities and demonstrated significant effects on inflammatory markers in vitro .

- Antimicrobial Efficacy : Another research focused on mercapto-substituted triazoles revealed comparable antibacterial and antifungal activities against a range of pathogens, suggesting broad-spectrum efficacy .

- Anticancer Research : A study published in PMC indicated that certain triazole derivatives exhibited high inhibition rates against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against infectious diseases as well as cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A common approach involves refluxing substituted triazole intermediates with appropriate electrophiles (e.g., substituted benzaldehydes or thioacetates) in ethanol with catalytic glacial acetic acid . Optimization can include solvent selection (e.g., absolute ethanol for better solubility), temperature control (reflux at 80–100°C), and stoichiometric adjustments (e.g., 1:1 molar ratio of reactants). Post-reaction purification via vacuum evaporation and recrystallization from ethanol/water mixtures enhances yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=S stretch at ~650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.8–4.0 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate degradation pathways in aquatic systems?

- Methodological Answer :

- Lab-scale hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or buffer solutions (pH 4–9) at 25–40°C. Monitor degradation via LC-MS/MS to identify transformation products (e.g., benzoic acid derivatives) .

- Biotic studies : Use activated sludge or microbial consortia to assess biodegradation under OECD 301 guidelines .

Q. How should contradictory bioactivity data across cell lines be analyzed?

- Methodological Answer :

- Experimental design : Use a split-split plot design with replicates to account for variability (e.g., cell passage number, culture conditions) .

- Statistical tools : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Confounding factors (e.g., membrane permeability differences) can be addressed via molecular dynamics simulations .

Q. What crystallographic methods are essential for elucidating 3D structure and intermolecular interactions?

- Methodological Answer :

- X-ray diffraction : Single-crystal analysis at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL or Olex2 to resolve H-bonding (e.g., N-H···O interactions) and π-π stacking .

- CCDC deposition : Archive crystallographic data (e.g., CCDC-1441403) for reproducibility .

Q. What protocols ensure safe disposal of waste containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.